N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
Description
N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group linked to a phenyl ring bearing a 6-methanesulfonylpyridazine moiety. The compound’s structure combines a lipophilic benzamide core with a sulfonated heterocyclic pyridazine group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-15-8-9-16(18(12-15)28-2)20(24)21-14-6-4-13(5-7-14)17-10-11-19(23-22-17)29(3,25)26/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGFXYWONDYRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the methanesulfonyl group, and coupling with the dimethoxybenzamide moiety. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted aromatic compounds. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The pyridazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- The 2,4-dimethoxybenzamide motif is conserved across analogs, suggesting its role in scaffold stability or target binding.
- Heterocyclic substituents (pyridazine, benzimidazole, isoxazole) dictate target specificity. For example, benzimidazole derivatives (WAY-270360) target enzymes like sirtuin and EGFR, while isoxaben’s isoxazole group confers herbicidal activity .
- Sulfonated groups (e.g., methanesulfonyl in the target compound) may enhance solubility or protein interactions compared to non-sulfonated analogs .
Pharmacological and Functional Comparison
- WAY-270360: Demonstrates dual activity as a sirtuin modulator and EGFR inhibitor, likely due to the benzimidazole group’s ability to interact with enzyme active sites.
- Itopride: Acts as a prokinetic agent via dopamine D2 receptor antagonism. The 3,4-dimethoxy configuration and aminoethoxy side chain differentiate it from the target compound, highlighting the importance of substituent positioning for receptor selectivity .
- Isoxaben : A herbicide targeting plant cell wall synthesis. Its isoxazole and alkyl chain substituents contrast with the target compound’s pyridazine-sulfonyl group, underscoring structural adaptations for divergent applications .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is higher than WAY-270360 (373.4 g/mol) due to the pyridazine-sulfonyl group.
- Solubility : Sulfonated groups (methanesulfonyl) may improve aqueous solubility compared to hydrophobic analogs like WAY-270360 (DMSO-insoluble) .
- Stability : The methanesulfonyl group could enhance metabolic stability relative to ester- or amide-containing derivatives.
Structure-Activity Relationship (SAR) Insights
- Dimethoxy Groups : Critical for maintaining scaffold rigidity and hydrophobic interactions; positional isomers (e.g., 3,4- vs. 2,4-dimethoxy) alter biological targets .
- Heterocyclic Moieties: Benzimidazole (WAY-270360): Favors enzyme inhibition. Pyridazine-Sulfonyl (Target Compound): Potential for kinase or protease targeting due to sulfonyl’s hydrogen-bonding capacity. Isoxazole (Isoxaben): Optimized for plant enzyme inhibition .
Biological Activity
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and as an inhibitor of histone deacetylases (HDACs). This article aims to explore the biological activity of this compound, including its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridazine moiety, a methanesulfonyl group, and a dimethoxybenzamide framework. The molecular formula is , with a molecular weight of 319.36 g/mol.
This compound primarily functions as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to transcriptional repression. Inhibition of HDACs can result in increased acetylation of histones, thereby promoting gene expression associated with cell cycle arrest and apoptosis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines. For instance, it has shown significant effects on human myelodysplastic syndrome (SKM-1) cells by inducing G1 cell cycle arrest and apoptosis through the upregulation of acetyl-histone H3 and P21 levels .
Table 1: In Vitro Efficacy Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKM-1 | 0.5 | Induction of apoptosis and cell cycle arrest |
| A-549 | 0.02 | HDAC inhibition leading to increased acetylation |
| MCF7 | 0.04 | Activation of pro-apoptotic pathways |
| HCT-116 | 0.06 | Modulation of gene expression |
In Vivo Studies
In vivo studies using xenograft models have further validated the antitumor efficacy of this compound. Oral administration resulted in significant tumor regression compared to control groups. Notably, the compound displayed enhanced effectiveness in models with an intact immune system .
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in several animal models, revealing favorable absorption and distribution characteristics. It exhibited minimal metabolic differences across various species' hepatocytes and demonstrated low inhibition on the hERG channel (IC50 = 34.6 µM), indicating a potentially low risk for cardiac side effects .
Case Studies
A notable case study involved the administration of this compound in combination with other chemotherapeutic agents, leading to synergistic effects that enhanced overall efficacy against resistant cancer cell lines. The combination therapy resulted in improved survival rates in treated mice compared to those receiving monotherapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
